molecular formula C22H15ClN2O4S B2808850 7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 846062-90-6

7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2808850
CAS No.: 846062-90-6
M. Wt: 438.88
InChI Key: CVHRRADLZFJMNA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The specific substituents—7-chloro, 3-methoxyphenyl (position 1), and 4-methylthiazol-2-yl (position 2)—endow it with distinct electronic and steric properties. Its synthesis is part of a broader effort to create libraries of 223 analogs for drug discovery, leveraging mild reaction conditions and diverse substituent compatibility .

Properties

IUPAC Name

7-chloro-1-(3-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S/c1-11-10-30-22(24-11)25-18(12-4-3-5-14(8-12)28-2)17-19(26)15-9-13(23)6-7-16(15)29-20(17)21(25)27/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHRRADLZFJMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency: The one-pot protocol () enables scalable production of chromenopyrrole diones, positioning the target compound as a viable candidate for high-throughput screening.
  • Structure-Activity Relationships (SAR): Substituent variations in the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione series highlight the importance of balancing electronic (e.g., MeO vs. NO2) and steric (e.g., methylthiazole) effects for optimizing drug-like properties .

Q & A

Q. Table 1: Synthetic Methods for Analogous Chromeno-Pyrrole Derivatives

MethodKey Reagents/ConditionsYield/PurityReference
Multicomponent ReactionEthanol, reflux, 24h75-85% yield
Friedel-CraftsAlCl₃, CH₂Cl₂, 40°C65-80% purity
Claisen-SchmidtNaOH, ethanol, 12h>90% purity

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:
Optimize solvent polarity (e.g., switch from toluene to DMF for better solubility) and catalyst loading (e.g., 5 mol% Pd for coupling reactions). Use design of experiments (DoE) to assess temperature (60-100°C) and pressure effects. For example, increasing temperature from 70°C to 90°C improved yield by 15% in analogous compounds .

Basic: Which spectroscopic techniques confirm structural integrity, and what key signatures are expected?

Methodological Answer:

  • ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–7.8), methoxy groups (δ 3.8–4.0), and thiazole protons (δ 8.1–8.3) .
  • FT-IR : C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 467) .

Q. Table 2: Spectral Data for Key Functional Groups

GroupNMR Shift (δ)IR Absorption (cm⁻¹)
Methoxy (-OCH₃)3.8–4.02850–2950
Thiazole C-H8.1–8.31600 (C=N)
Chromenone C=O-1680–1700

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from substituent variations or assay conditions. Strategies include:

  • SAR Studies : Compare bioactivity of derivatives with/without the 4-methylthiazole group. For example, replacing thiazole with pyridine reduced anticancer activity by 40% .
  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .

Basic: What initial biological assays are recommended for therapeutic screening?

Methodological Answer:

  • Anticancer : MTT assay on HeLa or A549 cells .
  • Antimicrobial : Agar dilution against S. aureus and E. coli .
  • Anti-inflammatory : COX-2 inhibition ELISA .

Advanced: How to identify molecular targets using computational and experimental approaches?

Methodological Answer:

  • Molecular Docking : Screen against kinase libraries (e.g., PDB ID 1ATP for EGFR) to predict binding affinity .
  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down interacting proteins from cell lysates .

Basic: What stability considerations are critical for storage?

Methodological Answer:
Store at -20°C in amber vials under argon. Monitor degradation via HPLC every 6 months. Major degradation products include hydrolyzed lactone rings (~5% over 1 year) .

Advanced: Which computational methods predict reactivity and target interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites (e.g., C-3 position) .
  • MD Simulations : Simulate binding to CYP450 enzymes to predict metabolic pathways .

Basic: How do chloro and methoxy substituents influence reactivity?

Methodological Answer:

  • Chloro Groups : Increase electrophilicity at the chromene ring, facilitating nucleophilic attacks (e.g., SNAr reactions) .
  • Methoxy Groups : Enhance solubility via hydrogen bonding but reduce metabolic stability .

Advanced: What SAR approaches elucidate the chromeno-pyrrole core’s role in bioactivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with open-ring systems; loss of activity (>70%) confirms the fused core’s necessity .
  • Substituent Scanning : Replace 4-methylthiazole with isosteres (e.g., oxazole) to test target specificity .

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